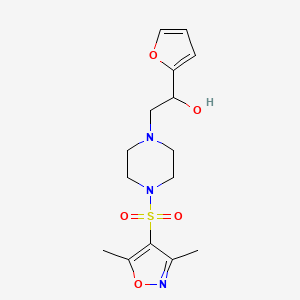

2-(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol

Description

Properties

IUPAC Name |

2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-1-(furan-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5S/c1-11-15(12(2)23-16-11)24(20,21)18-7-5-17(6-8-18)10-13(19)14-4-3-9-22-14/h3-4,9,13,19H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCXBKBBKTULBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)CC(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining a 3,5-dimethylisoxazole moiety linked to a piperazine ring through a sulfonyl group, alongside a furan substituent. This unique configuration is thought to contribute to its biological activity.

Chemical Formula

- Molecular Formula : C₁₈H₂₃N₄O₅S

- Molecular Weight : 401.46 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes related to various metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways that regulate cellular responses.

- Antioxidant Activity : Preliminary studies suggest it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. In vitro studies have shown that derivatives of isoxazole and piperazine can inhibit the growth of various pathogens.

| Study | Organism | Result |

|---|---|---|

| Umesha et al., 2009 | E. coli | Inhibition with IC50 = 25 µg/mL |

| Sun et al., 2015 | C. gloeosporioides | IC50 = 14.92 µg/mL |

Anticancer Potential

The compound's ability to modulate signaling pathways suggests potential anticancer effects. For instance, it may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.

Case Study 1: Inhibition of DHODH

A related compound demonstrated significant inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis, leading to reduced proliferation of cancer cells in vitro . This suggests that the target compound could similarly affect cell growth by inhibiting DHODH.

Case Study 2: Antioxidant Activity

Another study showed that isoxazole derivatives exhibited notable antioxidant activity, reducing reactive oxygen species (ROS) levels in cellular models . This property may contribute to protective effects against oxidative damage in various diseases.

Research Findings

Recent investigations into the pharmacological properties of similar compounds highlight their versatility and therapeutic potential:

- Synthesis and Characterization : The synthesis involves multiple steps including cycloaddition reactions and sulfonylation processes.

- Biological Assays : Various assays confirm its efficacy against targeted enzymes and receptors, aligning with the observed structure-activity relationship (SAR) principles.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Comparisons

The compound is compared to three analogues (Table 1) based on shared piperazine/sulfonyl motifs or heterocyclic substituents:

Structural Insights

Sulfonyl-Piperazine Derivatives: The target compound and Compound 13 () both feature a sulfonyl-linked piperazine scaffold. However, Compound 13 includes a ketone group and o-tolyl substituent instead of the ethanol-furan moiety. Synthesis: Both compounds likely utilize sulfonylation of a piperazine precursor, but Compound 13 involves oxidation of a thioether intermediate using sodium metaperiodate , whereas the target compound’s synthesis route remains unspecified.

Heterocyclic Substituents :

- The 3,5-dimethylisoxazole in the target compound contrasts with the triazole-thiazole system in Compound 5 (). Isoxazoles are less electron-deficient than triazoles, which may alter binding interactions in enzymatic targets.

- The furan-2-yl group in the target compound is unique among the compared analogues. Furan’s lower aromaticity compared to fluorophenyl (Compound 5) or hydroxyphenyl () groups may reduce steric hindrance but limit hydrophobic interactions.

Crystallographic and Conformational Data: Compound 5 () and the fluorobenzoyl-piperazinium compound () exhibit planar or near-planar conformations in crystal structures, with fluorophenyl groups adopting perpendicular orientations. This suggests that the target compound’s furan-ethanol chain might introduce torsional flexibility, impacting receptor binding kinetics.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol?

- Methodological Answer: The synthesis involves multi-step reactions, typically starting with the sulfonation of 3,5-dimethylisoxazole followed by coupling with a piperazine derivative. Key steps include:

- Sulfonation: Reacting 3,5-dimethylisoxazole with chlorosulfonic acid to form the sulfonyl chloride intermediate.

- Piperazine Substitution: Coupling the sulfonyl chloride with piperazine under basic conditions (e.g., NaH in DMF) to form the sulfonamide-piperazine intermediate.

- Ethanol Moiety Addition: Introducing the furan-2-yl ethanol group via nucleophilic substitution or reductive amination.

- Optimization: Reaction conditions (temperature, solvent polarity, and catalyst use) significantly impact yields. For example, dichloromethane or DMF is preferred for sulfonamide coupling, while ethanol or THF is used for ethanol moiety addition .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the presence of the furan ring (δ 6.2–7.4 ppm for protons), piperazine signals (δ 2.5–3.5 ppm), and sulfonyl group integration.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion).

- Infrared Spectroscopy (IR): Detects sulfonyl S=O stretches (~1350 cm) and hydroxyl groups (~3400 cm).

- X-ray Crystallography: Resolves stereochemistry and crystal packing, especially for verifying the ethanol side-chain conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Contradictions often arise from assay variability or impurities. Strategies include:

- Purity Validation: Use HPLC (>95% purity) with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to eliminate batch-to-batch variability .

- Dose-Response Studies: Perform IC or EC curves across multiple concentrations to confirm activity thresholds.

- Orthogonal Assays: Validate enzyme inhibition (e.g., kinase assays) with cellular models (e.g., apoptosis assays in cancer cell lines) to distinguish off-target effects .

Q. What computational methods are suitable for predicting this compound’s pharmacokinetic properties?

- Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model interactions with biological membranes to predict permeability and blood-brain barrier penetration.

- ADMET Prediction Tools: Use SwissADME or pkCSM to estimate solubility (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test).

- Docking Studies: Target-specific docking (e.g., using AutoDock Vina) against receptors like GPCRs or kinases to rationalize observed bioactivity .

Q. How does the sulfonyl-piperazine moiety influence the compound’s stability under physiological conditions?

- Methodological Answer:

- Hydrolytic Stability: Assess via accelerated stability studies (pH 1–9 buffers at 37°C). The sulfonamide group is generally resistant to hydrolysis, but the furan ring may oxidize in acidic conditions.

- Metabolic Profiling: Incubate with liver microsomes (human/rat) to identify metabolites. LC-MS/MS can detect sulfoxide or hydroxylated furan derivatives.

- Thermogravimetric Analysis (TGA): Determines decomposition temperatures, critical for storage and formulation .

Experimental Design & Data Analysis

Q. What in vitro models are appropriate for evaluating this compound’s anti-inflammatory potential?

- Methodological Answer:

- NF-κB Luciferase Reporter Assay: Quantify inhibition of inflammatory signaling in HEK293T cells.

- Cytokine ELISA: Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages.

- Selectivity Profiling: Compare activity against COX-1/COX-2 isoforms to avoid NSAID-like side effects .

Q. How can structure-activity relationships (SAR) be systematically studied for derivatives of this compound?

- Methodological Answer:

- Scaffold Modification: Synthesize analogs with varied substituents on the furan (e.g., 5-nitro or 5-methyl groups) or isoxazole (e.g., halogenated derivatives).

- 3D-QSAR Models: Use CoMFA or CoMSIA to correlate structural features (e.g., sulfonyl group electronegativity) with bioactivity.

- Cluster Analysis: Group derivatives by physicochemical properties (LogP, polar surface area) to identify trends in potency or toxicity .

Data Contradiction Analysis

Q. Why might this compound exhibit conflicting cytotoxicity results across cancer cell lines?

- Methodological Answer:

- Cell Line Heterogeneity: Test sensitivity in panels (e.g., NCI-60) to identify lineage-specific effects (e.g., leukemia vs. solid tumors).

- Mechanistic Profiling: Use RNA-seq to compare gene expression in responsive vs. resistant lines, focusing on apoptosis or drug-efflux pathways.

- Microenvironment Factors: Evaluate 3D spheroid models to mimic in vivo conditions, where hypoxia or stromal interactions may alter efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.